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molecular formula C11H12N2O2 B8276351 2-Ethyl-7-methoxypyrazolo[1,5-a]pyridine-4-carbaldehyde

2-Ethyl-7-methoxypyrazolo[1,5-a]pyridine-4-carbaldehyde

Cat. No. B8276351
M. Wt: 204.22 g/mol
InChI Key: SRIZEKHSLGPBEN-UHFFFAOYSA-N
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Patent
US07763617B2

Procedure details

An aqueous suspension (526 mL) of silver nitrate (22.28 g) and sodium hydroxide (10.86 g, 15.1) was added to the compound of Example 347 (10.76 g). The mixture was stirred at room temperature for 1.5 hours. Subsequently, the insoluble material in the mixture was removed by filtration through Celite. The filtrate was washed with diethyl ether. Diluted hydrochloric acid was then added to the aqueous layer to make it acidic. The mixture was then extracted with ethyl acetate and the organic layer was dried over anhydrous sodium sulfate. Evaporation of the solvent afforded the title compound as a yellow powder (11.13 g).
Quantity
10.86 g
Type
reactant
Reaction Step One
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
526 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([C:5]1[CH:17]=[C:8]2[C:9]([CH:15]=[O:16])=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[N:7]2[N:6]=1)[CH3:4]>[N+]([O-])([O-])=O.[Ag+]>[CH2:3]([C:5]1[CH:17]=[C:8]2[C:9]([C:15]([OH:1])=[O:16])=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[N:7]2[N:6]=1)[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10.86 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10.76 g
Type
reactant
Smiles
C(C)C1=NN2C(C(=CC=C2OC)C=O)=C1
Name
Quantity
526 mL
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the insoluble material in the mixture was removed by filtration through Celite
WASH
Type
WASH
Details
The filtrate was washed with diethyl ether
ADDITION
Type
ADDITION
Details
Diluted hydrochloric acid was then added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C1=NN2C(C(=CC=C2OC)C(=O)O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.13 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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